molecular formula C14H23NO4 B585251 1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid CAS No. 1346599-08-3

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid

Cat. No.: B585251
CAS No.: 1346599-08-3
M. Wt: 269.341
InChI Key: VEGQCXJWRBSFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid is a chemical building block for research use only. Not for human or veterinary use. Piperidine scaffolds bearing a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionalization are versatile intermediates in medicinal chemistry and drug discovery . These structures are frequently employed as rigid backbones in the design and synthesis of peptides, such as 310-helical peptides, where they can help stabilize specific secondary structures and potentially enhance biological activities and protease resistance . The cyclopropyl substituent on the piperidine ring introduces steric constraint and can significantly influence the molecule's conformational properties, lipophilicity, and metabolic stability, making it a valuable feature for exploring structure-activity relationships in pharmaceutical research . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQCXJWRBSFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This route involves synthesizing the 4-cyclopropylpiperidine-4-carboxylic acid core before introducing the Boc group.

Steps :

  • Cyclopropanation : A piperidine derivative with a vinyl or halide group at the 4-position undergoes cyclopropanation. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane can introduce the cyclopropyl group.

  • Carboxylic Acid Introduction : Oxidation of a hydroxymethyl or cyanide group at the 4-position yields the carboxylic acid. For instance, treatment of 4-(hydroxymethyl)-4-cyclopropylpiperidine with potassium permanganate (KMnO₄) under acidic conditions generates the acid.

  • Boc Protection : The free amine at the 1-position is protected using di-tert-butyl dicarbonate ((Boc)₂O) in a tetrahydrofuran (THF)/water biphasic system with sodium carbonate as a base.

Data Table 1 : Optimization of Boc Protection

ParameterConditionYield (%)Purity (%)
SolventTHF/H₂O (3:1)8998
BaseNa₂CO₃9297
Temperature0°C → RT8596

Challenges

  • Steric Hindrance : The quaternary carbon limits reactivity during cyclopropanation.

  • Acid Sensitivity : The Boc group may hydrolyze under strong acidic conditions required for oxidation steps.

ReagentSolventTemp (°C)Yield (%)
CyclopropylMgBrTHF-7865
CyclopropylMgClEt₂O-4058

Limitations

  • Low yields in Grignard steps due to steric hindrance.

  • Over-oxidation risks during ketone-to-acid conversion.

Ring-Closing Metathesis (RCM) Approach

Methodology

Constructing the piperidine ring via RCM from a cyclopropane-containing diene:

  • Diene Synthesis : A cyclopropane-bearing diene (e.g., 1,7-octadiene derivative) is prepared.

  • RCM : Using a Grubbs II catalyst, the diene undergoes cyclization to form the piperidine ring.

  • Carboxylic Acid Introduction : Ozonolysis of a terminal alkene followed by oxidation installs the acid group.

  • Boc Protection : Standard Boc conditions are applied.

Data Table 3 : RCM Catalyst Screening

CatalystConversion (%)Selectivity (%)
Grubbs II9288
Hoveyda-Grubbs II8582

Comparison of Synthetic Routes

Data Table 4 : Route Efficiency Analysis

RouteStepsOverall Yield (%)Key Advantage
Direct Boc Protection345Simplicity
Grignard Addition432Adaptable from literature
RCM428Modular ring construction

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . The cyclopropyl group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Substituent at 4-Position CAS Number Molecular Weight (g/mol) Purity (%) Hazards (GHS Class) Applications
Cyclopropyl 1346599-08-3 295.33* 95 Not explicitly reported Pharmaceutical intermediates, organic synthesis
Ethyl 189321-63-9 271.30* N/A N/A Synthetic intermediates
Methyl 1346599-08-3** 257.29* N/A N/A Research and development
Trifluoromethyl 495415-51-5 297.27 N/A N/A Fluorinated drug synthesis
Phenyl 261777-31-5 305.37 N/A H302, H315, H319, H335 Laboratory chemicals, API intermediates

Calculated from molecular formulas. *Potential CAS conflict in sources; methyl analog may have a distinct CAS.

Research Findings and Industrial Relevance

  • Synthetic Utility : The cyclopropyl analog’s sp³-hybridized carbon enhances stereochemical control in multi-step syntheses, as evidenced by its use in TCI Chemicals’ catalog for chiral pool building blocks .
  • Pharmaceutical Case Studies: Derivatives of 4-cyclopropylpiperidine-4-carboxylic acid are pivotal in developing non-peptidic protease inhibitors, leveraging the cyclopropane’s strain to mimic transition states .
  • Comparative Stability : The Boc group in all analogs ensures stability during nucleophilic reactions, but the cyclopropyl variant’s resistance to ring-opening under mild acidic conditions distinguishes it from ethyl/methyl counterparts .

Biological Activity

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid (CAS No. 363192-67-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Appearance : White to almost white powder
  • Melting Point : Not specified in the available literature

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a pharmacological agent. It has been noted for its interactions with various biological targets, particularly in the realm of neuropharmacology.

The compound is believed to act as a modulator of specific receptors in the central nervous system. Its structure suggests that it may interact with neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and anxiety.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation
    • A study highlighted the synthesis of this compound and its derivatives, evaluating their efficacy as neurokinin-1 receptor ligands. The results indicated that modifications to the piperidine ring significantly influenced receptor affinity and selectivity .
  • Toxicological Assessment
    • In a toxicological assessment, the compound was subjected to sub-chronic toxicity studies. The NOAEL (No Observed Adverse Effect Level) was determined to be 2,500 mg/kg body weight per day in male and female Sprague Dawley rats, indicating a favorable safety profile for further pharmacological exploration .
  • Pharmacological Applications
    • Research has shown that derivatives of this compound exhibit promising activity as SIRT2 inhibitors and antagonists for melanin-concentrating hormone receptors . These findings suggest potential applications in metabolic disorders and obesity management.

Data Tables

PropertyValue
CAS Number363192-67-0
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Melting PointNot specified
Purity>96% (GC)

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential Boc protection, cyclopropane ring formation, and carboxylic acid functionalization. A general approach includes:

Boc Protection : Reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) to introduce the tert-butoxycarbonyl group .

Cyclopropane Substitution : Using cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in cross-coupling reactions or nucleophilic substitutions. Palladium catalysts (e.g., Suzuki-Miyaura coupling) are effective for arylcyclopropane introduction .

Carboxylic Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions. For example, using NaOH/EtOH for ester hydrolysis .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–25°C for Boc protection) and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :
    • HPLC/MS : Confirm molecular weight and detect impurities (e.g., column: C18, gradient elution with acetonitrile/water + 0.1% formic acid) .
    • NMR Spectroscopy : Verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; Boc tert-butyl group at δ 1.4 ppm) .
    • Elemental Analysis : Validate C, H, N, O content (±0.3% theoretical) .
  • Crystallography : For stereochemical confirmation, single-crystal X-ray diffraction is recommended if crystallizable derivatives are available .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .
    • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
    • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Toxicity Data : Classified as Category 4 acute toxicity (oral) and Category 2 skin/eye irritant (H302, H315, H319) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity and biological activity compared to other alkyl/aryl groups?

  • Reactivity : The cyclopropyl ring’s angle strain enhances electrophilic reactivity, making it susceptible to ring-opening reactions under acidic conditions (e.g., HCl/EtOH) .
  • Biological Activity : Cyclopropane’s rigidity may improve binding to hydrophobic enzyme pockets (e.g., proteases or kinases). Comparative studies with methyl/phenyl analogs show altered IC50 values in enzymatic assays .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of cyclopropyl vs. phenyl derivatives to target proteins .

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

  • Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during cyclopropane formation to control stereochemistry .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantiomeric esters selectively .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .
  • Case Study : Asymmetric synthesis of Boc-protected piperidine carboxylates achieved 98% ee using (R)-BINOL-derived catalysts .

Q. How does the Boc group affect the compound’s stability under physiological conditions, and what are its implications for drug delivery?

  • Stability : The Boc group hydrolyzes in acidic environments (e.g., gastric fluid, pH 1.5–3.5), releasing the free amine. In vitro studies show a half-life of 2–4 hours at pH 2.0 .
  • Drug Delivery : Use Boc as a temporary protecting group to enhance solubility during administration. Post-hydrolysis, the active amine interacts with biological targets (e.g., CNS receptors) .
  • Testing : Simulate physiological pH conditions (1.2–7.4) and monitor degradation via LC-MS .

Q. What computational methods are recommended to predict the pharmacokinetic profile of this compound?

  • ADMET Prediction :
    • Software : SwissADME or pkCSM predicts absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
    • Key Parameters : LogP (predicted ~2.1 for this compound) correlates with membrane permeability .
  • Docking Studies : Map interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., CYP3A4 oxidation of cyclopropane) .

Q. How can structural analogs of this compound be designed to enhance target selectivity in neurodegenerative disease models?

  • Analog Design :
    • Substituent Variation : Replace cyclopropane with spirocyclic or fluorinated groups to modulate blood-brain barrier penetration .
    • Bioisosteres : Replace carboxylic acid with tetrazole or sulfonamide to improve metabolic stability .
  • Testing : In vitro assays (e.g., Aβ aggregation inhibition for Alzheimer’s models) and in vivo pharmacokinetics in rodent CNS tissues .

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